2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene
Overview
Description
2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a chemical compound with the molecular formula C7H3ClF3NO4S and a molecular weight of 289.60 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene typically involves the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same nitration reaction but is optimized for large-scale production with enhanced safety measures .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used. For example, using an amine can yield an amino derivative.
Reduction Reactions: The major product is 2-Amino-4-(trifluoromethylsulfonyl)chlorobenzene.
Scientific Research Applications
2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 3-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is unique due to the presence of both nitro and trifluoromethylsulfonyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO4S/c8-5-2-1-4(3-6(5)12(13)14)17(15,16)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIMBZRJVHLTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364271 | |
Record name | 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-27-2 | |
Record name | 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1550-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-nitro-4-trifluoromethanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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